

Spectroscopic Characterization of 4-Phenylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylquinoline

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-phenylquinoline**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Introduction to 4-Phenylquinoline

4-Phenylquinoline is a molecule composed of a quinoline core with a phenyl group substituted at the 4-position. Its rigid, aromatic structure is a key feature in its various applications, including as a scaffold for the development of therapeutic agents and as a component in organic electronic materials. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-phenylquinoline**, ^1H and ^{13}C NMR are essential for structural confirmation.

Data Presentation

Table 1: ^1H NMR Data for **4-Phenylquinoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.26	d	8.5	Quinoline H2
7.85–8.10	m	-	H3 and H5
7.40–7.60	m	-	Phenyl protons

Solvent: CDCl_3 , Frequency: 400 MHz[1]

Table 2: ^{13}C NMR Data for **4-Phenylquinoline**

Chemical Shift (δ) ppm	Assignment
155.6	Quinoline C2
148.2	C4 (phenyl attachment)

Solvent: CDCl_3 [1]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-phenylquinoline** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Characteristic IR Absorptions for **4-Phenylquinoline**

Frequency (cm ⁻¹)	Vibration Type
1558–1592	C=N stretch
1435–1500	Phenyl ring vibrations
750–850	Aromatic C–H bend

[1]

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **4-phenylquinoline** in a volatile organic solvent such as dichloromethane or acetone.
- Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

- Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Data Presentation

Table 4: Mass Spectrometry Data for **4-Phenylquinoline**

m/z Value	Interpretation
205	Molecular Ion Peak $[M]^+$
204	$[M-H]^+$
178	$[M-HCN]^+$
152	$[M-C_2H_2N]^+$
127	$[Quinoline]^+$
77	$[Phenyl]^+$

Molecular Formula: $C_{15}H_{11}N$, Molecular Weight: 205.25 g/mol [\[2\]](#)[\[3\]](#)

Experimental Protocol: Mass Spectrometry (Electron Ionization)

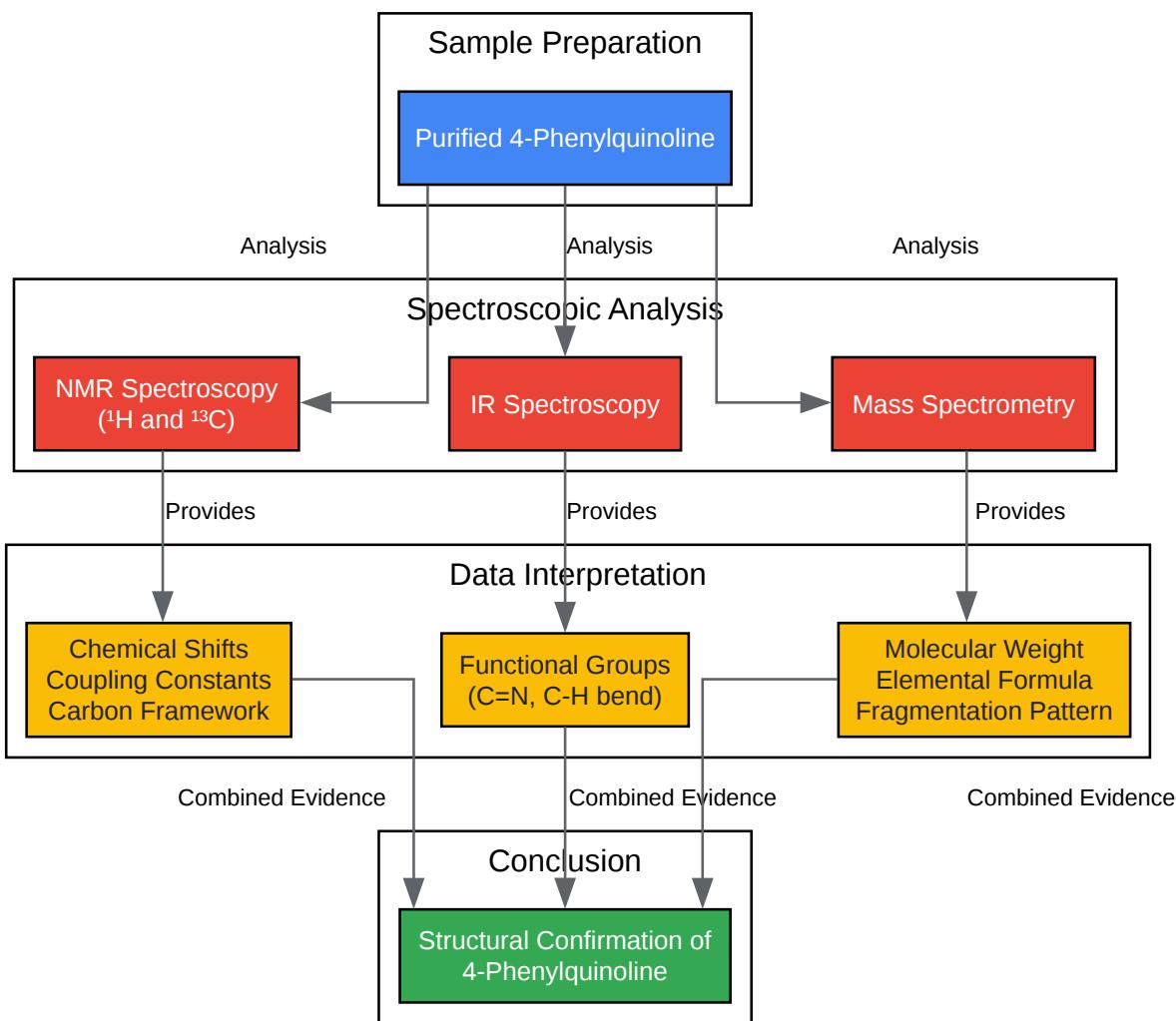
- Sample Introduction: Introduce a small amount of the solid **4-phenylquinoline** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) in a high vacuum. This process removes an electron from the molecule to form a positively charged molecular ion ($[M]^+$).

- Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, charged fragments.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow and Logical Relationships

The characterization of **4-phenylquinoline** follows a logical workflow, where each spectroscopic technique provides complementary information to build a complete structural picture.

Spectroscopic Characterization Workflow for 4-Phenylquinoline

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Caption: Workflow for the spectroscopic characterization of **4-phenylquinoline**.

This diagram illustrates the logical flow from the purified sample through the different analytical techniques to the final structural confirmation. Each method yields specific data points that, when combined, provide a comprehensive and unambiguous identification of the compound.

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